molecular formula C6H12N4S B13647815 (5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine

(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B13647815
M. Wt: 172.25 g/mol
InChI Key: QZMUTAWUVWPSRF-UHFFFAOYSA-N
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Description

(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine typically involves the reaction of ethylthio compounds with triazole derivatives. Common reagents include ethylthiol and methyltriazole, and the reaction is often carried out under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: Substitution reactions can occur at the triazole ring or the ethylthio group, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution may produce various alkylated triazoles.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of other triazole derivatives, which are valuable in various chemical reactions.

Biology

In biological research, triazole compounds are studied for their potential antimicrobial, antifungal, and anticancer properties.

Medicine

Pharmaceutical applications include the development of drugs targeting specific enzymes or receptors, leveraging the triazole ring’s ability to interact with biological molecules.

Industry

In the industrial sector, triazole compounds are used as corrosion inhibitors, agrochemicals, and materials for electronic applications.

Mechanism of Action

The mechanism of action of (5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-4h-1,2,4-triazol-3-yl)methanamine
  • (5-(Methylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
  • (5-(Ethylthio)-4-ethyl-4h-1,2,4-triazol-3-yl)methanamine

Uniqueness

(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C6H12N4S/c1-3-11-6-9-8-5(4-7)10(6)2/h3-4,7H2,1-2H3

InChI Key

QZMUTAWUVWPSRF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1C)CN

Origin of Product

United States

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